4-Bromo-5-iodothiophene-3-carboxylic acid
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Overview
Description
4-Bromo-5-iodothiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C5H2BrIO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of bromine and iodine substituents, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodothiophene-3-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 5-iodothiophene-3-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-iodothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include thiophene derivatives with various functional groups.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
4-Bromo-5-iodothiophene-3-carboxylic acid is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex thiophene derivatives and conjugated polymers.
Medicine: Research into its use as a precursor for drug development, particularly in cancer and anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodothiophene-3-carboxylic acid depends on its application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing effects of the bromine and iodine atoms, which activate the thiophene ring towards nucleophilic attack. In biological systems, its mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Bromo-2-iodothiophene: Another halogenated thiophene with different substitution patterns.
5-Bromo-2-iodothiophene-3-carboxylic acid: Similar structure but with different positions of bromine and iodine.
Uniqueness: 4-Bromo-5-iodothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized thiophene derivatives and conjugated polymers .
Properties
IUPAC Name |
4-bromo-5-iodothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFASLQEXCVAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)I)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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